1,3-Propane sultone

Catalog No.
S564535
CAS No.
1120-71-4
M.F
C3H6O3S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propane sultone

CAS Number

1120-71-4

Product Name

1,3-Propane sultone

IUPAC Name

oxathiolane 2,2-dioxide

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2

InChI Key

FSSPGSAQUIYDCN-UHFFFAOYSA-N

SMILES

C1COS(=O)(=O)C1

Solubility

10 % (NIOSH, 2016)
READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS
INSOL IN ALIPHATIC HYDROCARBONS
SOL IN WATER (100 G/L)
Solubility in water, g/100ml: 10 (moderate)
10%

Synonyms

3-Hydroxy-1-propanesulfonic Acid γ-Sultone; 2,2-Dioxide 1,2-Oxathiolane; 1,3-Trimethylene Sultone; 3-Hydroxy-1-propanesulfonic Acid γ-Sultone; 3-Hydroxy-1-propanesulfonic Acid Sultone; NSC 42386; Propyl Sultone;

Canonical SMILES

C1COS(=O)(=O)C1

Carcinogenesis Studies:

1.3-Propane sultone has been extensively studied for its carcinogenic potential in various animal models. Studies have shown that it induces tumors at various sites in rats and mice when administered orally, intravenously, subcutaneously, and even prenatally. This strong evidence of carcinogenicity in multiple species led the International Agency for Research on Cancer (IARC) to classify 1,3-propane sultone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Mechanism of Action:

1,3-Propane sultone is a potent alkylating agent, meaning it can directly transfer alkyl groups (hydrocarbon chains) to other molecules, including DNA. This alkylation can lead to mutations and other forms of DNA damage, ultimately contributing to cancer development.

Other Research Applications:

While its carcinogenicity limits its practical applications, 1,3-propane sultone has been used in some specific research settings, including:

  • Studies on the formation of solid electrolyte interphase (SEI) in lithium-ion batteries: Here, researchers use 1,3-propane sultone to investigate its interaction with electrode materials and its role in forming a protective layer on the battery anode surface.
  • As a model compound for studying the effects of alkylating agents on biological systems: Due to its potent alkylating properties, 1,3-propane sultone can be used in controlled laboratory settings to understand how alkylating agents interact with cells and cause DNA damage.

1,3-Propane sultone is an organosulfur compound with the chemical formula C3H6O3SC_3H_6O_3S. It belongs to the class of cyclic sulfonate esters known as sultones. This compound appears as a colorless solid that readily melts and is soluble in water and most organic solvents, such as tetrahydrofuran, dioxane, and dimethylformamide, but is insoluble in aliphatic hydrocarbons like hexane .

1,3-Propane sultone is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: 1,3-Propane sultone is acutely toxic by inhalation, ingestion, and skin contact []. It can cause severe irritation and damage to the eyes, skin, and respiratory system [].
  • Carcinogen: Classified as a carcinogen (Category 1B) by the International Agency for Research on Cancer (IARC) [].
  • Flammability: Flash point: 171.5 °C []. Combustible and can contribute to a fire.

1,3-Propane sultone is known for its reactivity, particularly as an activated ester that is susceptible to nucleophilic attack. When it reacts with water, it hydrolyzes to form 3-hydroxypropylsulfonic acid. This reaction can be accelerated by acidic conditions . Additionally, it can react with strong reducing agents, potentially releasing toxic hydrogen sulfide gas . The compound has been studied for its reaction kinetics with various nucleophiles, demonstrating significant reactivity that can lead to alkylation of biological molecules .

1,3-Propane sultone exhibits notable biological activity, primarily as a carcinogen. Studies have shown that it causes tumors in rodents through various exposure routes. It acts as a directly acting alkylating agent, leading to DNA damage and mutations in various organisms, including bacteria and yeast . The mutagenic effectiveness of 1,3-propane sultone has been compared to other alkylating agents, indicating similar patterns of action at low nucleophilicity levels .

The synthesis of 1,3-propane sultone typically involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite. This method allows for the formation of the cyclic sulfonate structure characteristic of sultones . Other synthetic pathways may include modifications of existing sulfonate esters or direct reactions involving hydroxylated substrates.

1,3-Propane sultone has diverse applications in various fields:

  • Chemical Intermediates: It serves as a precursor for sulfonic acids and sulfonamides.
  • Surfactants: The compound is used in the synthesis of specialized surfactants such as CHAPS detergent.
  • Functionalization: It is employed for modifying dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity .
  • Research: Its properties are utilized in studies related to carcinogenicity and mutagenicity.

Research indicates that 1,3-propane sultone interacts with nucleophiles such as guanosine and DNA at physiological pH levels. The primary reaction products include N7-alkylguanosine derivatives. This interaction pattern highlights its potential for causing genetic mutations and chromosomal aberrations in various biological systems .

Several compounds share structural or functional similarities with 1,3-propane sultone. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
1,4-Butane sultoneCyclic sulfonate esterSimilar reactivity; also an alkylating agent
Ethylene sulfideCyclic etherUsed in polymer synthesis; less toxic than sultones
SulfolaneSulfoneSolvent properties; less reactive than 1,3-propane sultone
Propanesulfonic acidLinear sulfonic acidHydrolysis product of 1,3-propane sultone

Uniqueness of 1,3-Propane Sultone

What sets 1,3-propane sultone apart from these compounds is its high reactivity as a direct alkylating agent and its established carcinogenic properties. Unlike some similar compounds that may serve primarily as solvents or intermediates without significant biological activity, 1,3-propane sultone poses notable health risks due to its mutagenic effects on DNA.

Density Functional Theory Analysis of Reductive Stability

Density Functional Theory calculations provide fundamental insights into the reductive stability of 1,3-propane sultone through comprehensive analysis of electron affinity values and thermodynamic parameters. The computational investigation of reductive stability employs sophisticated DFT methodologies to understand the electronic behavior during reduction processes.

The DFT analysis reveals that 1,3-propane sultone exhibits superior reductive stability compared to conventional electrolyte components such as ethylene carbonate. The first electron affinity value of 1,3-propane sultone is calculated as -3.29 electron volts, which is more negative than ethylene carbonate at -2.95 electron volts [1] [2]. This thermodynamically favorable first electron reduction indicates that 1,3-propane sultone has a higher probability of gaining electrons and undergoing reduction in solution environments.

Computational studies utilizing the B3LYP functional with 6-311+G(d,p) basis sets demonstrate that the reductive process maintains structural integrity during the initial reduction phases [1] [2]. The conductor-like polarizable continuum model solvation approach reveals that 1,3-propane sultone undergoes ring-opening through sulfur-oxygen bond cleavage without complete decomposition during two-electron reduction processes [1] [2]. The charge distribution analysis indicates more uniform charge distribution in 1,3-propane sultone compared to ethylene carbonate, suggesting superior structural stability under charging conditions.

The iterative DFT methodology demonstrates that lithiated compounds formed from 1,3-propane sultone reduction exhibit enhanced reductive abilities in early reaction stages, followed by diminished reductive capabilities in later stages [1] [2]. This computational finding explains the critical properties of reductive-type additives in forming stable solid electrolyte interphase films. The reduction pathway analysis shows electron affinity values progressing from -3.29 electron volts for pristine 1,3-propane sultone to -4.90 electron volts for lithiated intermediates, eventually reaching positive values of 0.33 electron volts for fully lithiated products, indicating reaction termination [1] [2].

DFT calculations employing Gaussian 03 software with vibrational frequency analyses confirm that optimized structures represent true minima on potential energy surfaces [1] [2]. The computational protocol incorporates Mulliken population analysis for charge distribution studies and systematic evaluation of reaction Gibbs free energies as criteria for thermodynamically favorable processes [1] [2].

Molecular Orbital Interactions in Solvated Systems

Molecular orbital analysis of 1,3-propane sultone in solvated environments reveals critical electronic structure properties that govern reactivity and stability. The frontier molecular orbital characteristics provide fundamental understanding of electron transfer processes and intermolecular interactions in solution phases.

The Highest Occupied Molecular Orbital energy of 1,3-propane sultone is calculated as -8.286 electron volts, which is slightly higher than ethylene carbonate at -8.413 electron volts [1] [2]. More significantly, the Lowest Unoccupied Molecular Orbital energy of 1,3-propane sultone at -0.043 electron volts is substantially lower than ethylene carbonate at 0.002 electron volts [1] [2]. This energetically accessible LUMO indicates enhanced electron-accepting capability and explains the preferential reduction of 1,3-propane sultone over ethylene carbonate in battery electrolyte systems.

The molecular orbital interactions in solvated systems demonstrate that 1,3-propane sultone exhibits favorable electronic properties for forming stable complexes with lithium ions [1] [2]. DFT calculations reveal that lithium cation coordination occurs preferentially at oxygen atoms of the sultone ring, with calculated lithium-oxygen distances of 1.93 and 1.99 Angstroms in optimized geometries [1] [2]. These coordination interactions significantly alter the electronic structure and enhance the reductive stability of the resulting complexes.

Computational analysis of molecular orbital energies reveals that the LUMO-HOMO energy gap of 1,3-propane sultone facilitates electron transfer processes in electrochemical environments [1] [2]. The relatively small energy gap promotes facile electron acceptance and subsequent chemical transformations that contribute to solid electrolyte interphase formation. The molecular orbital interactions in the presence of lithium ions demonstrate stabilization of reduced species through coordination chemistry effects.

The solvation environment significantly influences molecular orbital interactions, as demonstrated through conductor-like polarizable continuum model calculations [1] [2]. Solvent effects modify the electronic structure and stabilize charged intermediates formed during reduction processes. The computational studies show that solvation energy contributions play crucial roles in determining reaction feasibility and product stability in electrolyte solutions.

Theoretical investigations of molecular orbital symmetry and overlap reveal that 1,3-propane sultone maintains favorable electronic characteristics for nucleophilic attack and ring-opening reactions [3] [4]. The electrostatic potential mapping studies identify specific reaction centers and demonstrate the electron-accepting properties of carbon atoms adjacent to sulfur in the sultone ring structure [5] [6].

Transition State Modeling of Ring-Opening Reactions

Transition state modeling of 1,3-propane sultone ring-opening reactions provides detailed mechanistic insights into the activation barriers and reaction pathways. The computational identification of transition states employs sophisticated optimization algorithms to locate first-order saddle points on potential energy surfaces.

The transition state structures for 1,3-propane sultone ring-opening reactions reveal characteristic geometric features with carbon-oxygen bond distances of approximately 2 Angstroms at the transition state [6]. DFT calculations demonstrate that ring-opening occurs through carbon-oxygen bond cleavage followed by coordination of electrophilic carbon centers to nucleophilic reaction partners [6]. The transition state geometries exhibit loose character with significant carbocation development, consistent with the borderline nature of these mechanistic pathways.

Computational studies of activation barriers reveal that 1,3-propane sultone ring-opening reactions require activation energies ranging from 69.7 to 96.8 kilojoules per mole in methanol solvent [6]. The activation parameters demonstrate pronounced dependence on the nucleophilic character of attacking species, with more electron-rich nucleophiles exhibiting lower activation barriers [6]. The thermodynamic analysis indicates that all ring-opening reactions are strongly exothermic, with reaction enthalpies ranging from -58.1 to -99.9 kilojoules per mole [6].

The transition state modeling reveals that hydrogen bonding interactions significantly influence activation barriers and reaction mechanisms [6]. Intramolecular hydrogen bonds between sultone oxygen atoms and amide hydrogen atoms stabilize transition states and lower activation energies for ring-opening processes [6]. This mechanistic insight explains the enhanced reactivity observed with specific nucleophilic substrates containing hydrogen bond donor groups.

Relaxed coordinate scanning along reaction pathways identifies maximum points on potential energy surfaces corresponding to transition states [6]. The computational protocol employs standard optimization procedures for localizing stationary points with single imaginary frequencies corresponding to reaction coordinates [6]. The transition state geometries demonstrate that nucleophilic attack occurs at carbon atoms with pronounced electron-withdrawing character, as confirmed through electrostatic potential analysis [6].

The kinetic studies utilizing DFT calculations provide rate constant estimates and Arrhenius parameters for ring-opening reactions [7] [8]. The computational models successfully reproduce experimental observations of reaction rates and temperature dependencies [7] [8]. The transition state theory applications enable prediction of reaction feasibility under various conditions and guide optimization of synthetic protocols.

Solvation Energy Calculations for Reaction Feasibility Predictions

Solvation energy calculations play a pivotal role in predicting reaction feasibility for 1,3-propane sultone transformations in various solvent environments. The computational evaluation of solvation effects employs implicit continuum models and explicit solvation approaches to understand thermodynamic driving forces.

The solvation energy calculations utilize the Solvation Model based on Density methodology implemented in Gaussian software packages [9] [10]. These calculations incorporate both electrostatic and non-electrostatic contributions to solvation free energies, providing comprehensive thermodynamic data for reaction feasibility assessments [9] [10]. The computational protocol evaluates solvation energies across multiple solvent systems with varying dielectric constants and chemical properties.

DFT calculations with SMD solvation models demonstrate that 1,3-propane sultone exhibits favorable solvation energies in polar protic solvents [9] [11]. The calculated solvation free energies indicate enhanced stability of ionic intermediates and transition states in high dielectric constant media [9] [11]. These computational predictions align with experimental observations of improved reaction rates and yields in alcoholic solvents.

The reaction feasibility predictions incorporate both gas-phase reaction energetics and solvation energy corrections to provide accurate estimates of solution-phase thermodynamics [1] [2]. The computational analysis reveals that solvation effects significantly stabilize charged intermediates formed during 1,3-propane sultone reduction processes [1] [2]. The Gibbs free energy changes for sequential reduction reactions demonstrate favorable thermodynamics in solution phases, with values ranging from -4.89 to -5.33 electron volts for key transformation steps [1] [2].

Comparative solvation energy studies across different solvent systems enable prediction of optimal reaction conditions [9] [12]. The computational models successfully predict solvent effects on reaction barriers and product distributions [11] [13]. The solvation energy calculations guide experimental design by identifying favorable solvent environments for specific transformation pathways.

The explicit solvation modeling approaches complement implicit continuum methods by providing detailed molecular-level insights into solvent-solute interactions [13] [14]. These calculations reveal specific hydrogen bonding patterns and coordination effects that influence reaction mechanisms and product selectivity [13] [14]. The combined computational approaches provide comprehensive understanding of solvation effects on 1,3-propane sultone reaction dynamics.

Machine learning models trained on extensive DFT solvation energy datasets enable rapid screening of solvent effects for large chemical spaces [9]. These computational tools facilitate high-throughput prediction of reaction feasibility across diverse solvent environments without requiring expensive quantum chemical calculations for each system [9]. The integration of machine learning with DFT calculations accelerates the discovery of optimal reaction conditions for 1,3-propane sultone transformations.

Table 1: DFT Computational Parameters for 1,3-Propane Sultone
PropertyValueMethod
First Electron Affinity-3.29 eVB3LYP/6-311+G(d,p)
Second Electron Affinity-4.46 eVB3LYP/6-311+G(d,p)
LUMO Energy-0.043 eVMolecular Orbital Analysis
HOMO Energy-8.286 eVMolecular Orbital Analysis
Lithiated Species EA-4.90 eVIterative DFT Analysis
Final Product EA0.33 eVIterative DFT Analysis
Table 2: Activation Parameters for Ring-Opening Reactions
NucleophileActivation Enthalpy (kJ/mol)Reaction Enthalpy (kJ/mol)
Pyridine carboxamide96.8-58.1
Meta-substituted amide74.6-92.8
Para-substituted amide71.8-95.6
N-methylated amide69.7-99.9
Table 3: Thermodynamic Parameters for Reduction Pathways
Reaction StepGibbs Free Energy (eV)Process Type
PS → PS⁻-3.29Electron Reduction
PS⁻ + Li⁺ → Li⁺PS⁻NegativeLithiation
Li⁺PS⁻ → (Li⁺PS⁻)⁻-4.90Electron Reduction
(Li⁺PS⁻)⁻ + Li⁺ → Li₂PS-5.33Lithiation
Li₂PS → (Li₂PS)⁻0.33Terminated

Physical Description

Propane sultone appears as white crystalline solid or a colorless liquid (above 86°F). Releases a foul odor when melting. (NIOSH, 2016)
WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
White, crystalline solid or a colorless liquid (above 86°F). [Note: Releases a foul odor as it melts.]

Color/Form

COLORLESS LIQ OR WHITE CRYSTALS
White, crystalline solid or a colorless liquid (above 86 degrees F).

XLogP3

-0.2

Boiling Point

180 °C at 0.039 atm.

Flash Point

greater than 235 °F (NIOSH, 2016)
>110 °C
>235°F

Density

1.39 (NIOSH, 2016)
SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C
Density (at 25 °C): 1.392 g/cm³
1.39

Odor

Foul odor above 31.11 °C.
Releases a fould odor as it melts.

Melting Point

86 °F (NIOSH, 2016)
31.5 °C
31 °C
86°F

UNII

L6NTK7VJX9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H350: May cause cancer [Danger Carcinogenicity]

Mechanism of Action

The reaction of propane sultone with guanosine and DNA at pH 6-7.5 gave an N7-alkylguanosine as the main products (>90%). Similar evidence suggested that 2 of the minor adducts were N1-and 6-alkyl derivatives, accounting for approx 1.6% and 0.5% of the total adduct,/respectively/. N7- and N1-alkylguanine were also detected in the DNA reacted with propane sultone.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1120-71-4

Wikipedia

1,3-propane sultone

Biological Half Life

HALF-LIFE IS 110 MIN AT 37 °C IN PHOSPHATE BUFFER.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

PREPN: 1,3-PROPANE SULTONE IS PRODUCED COMMERCIALLY BY DEHYDRATING GAMMA-HYDROXY-PROPANESULFONIC ACID, WHICH IS PREPARED FROM SODIUM HYDROXYPROPANESULFONATE. THIS SODIUM SALT IS PREPARED BY ADDITION OF SODIUM BISULFITE TO ALLYL ALCOHOL.

General Manufacturing Information

1,2-Oxathiolane, 2,2-dioxide: ACTIVE

Analytic Laboratory Methods

Analyte: 1,3-propane sultone; Procedure; High-pressure liquid chromatography; range 1 to 16 ug; overall precision: 6 percent at 4 ug; Limit of detection 0.5 ug; interference: none recorded.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

1,3-PROPANE SULTONE-INDUCED SEEDLING GROWTH & ROOT GROWTH INJURY, M1 SPIKE STERILITY & M2 MUTATION FREQUENCY OF BARLEY INCR UNDER ACIDIC CONDITIONS OF PH IN CITRATE PHOSPHATE OR PHTHALAN SOLN.
GROWTH REGULATORS GIBBERELLIC ACID AND 3-INDOLEACETIC ACID EFFECTIVELY BLOCKED SEEDLING GROWTH INJURY AND MITOTIC CHROMOSOME ABERRATION INDUCTION BY THE ALKYLATING AGENT 1,3-PROPANE SULTONE IN BARLEY.
SODIUM AZIDE-INDUCED MUTATION OF BARLEY WAS SIGNIFICANTLY ENHANCED BY PRIOR TREATMENT WITH 1,3-PROPANE SULTONE, WHEREAS NO SUCH INTERACTION WAS OBSERVED WHEN SODIUM AZIDE-PRETREATED SEEDS WERE EXPOSED TO 1,3-PROPANE SULTONE.
The effects of 3 phenolic antioxidants, butylated hydroxyanisole, butylated hydroxytoluene, and propyl gallate on the mutagenic activity of propane sultone were studied using barley (Hordeum vulgare) as the test system. The antioxidants produced seedling injury marginally but did not produce any chromosomal aberrations. When administered either prior to propane sultone treatment or in a mixture with it, the seedling injury, chromosomal aberrations, mutation per 100 ml spikes as well as M2 chlorophyll mutation frequency, were enhanced. Post treatments reduced M1 spike sterility, mutations per 100 ml spikes and M2 chlorophyll mutation frequency.
In Chinese hamster (K1) cells and human lymphocytes treated with anticancer antibiotics and propane sultone, hyperthermia increased the potential of these compounds to induce chromosome aberrations when applied at temperature higher than 37 °C, irrespective of cell cycle phase.

Dates

Last modified: 08-15-2023
Ma et al. Acyclic cucurbit[n]uril molecular containers enhance the solubility and bioactivity of poorly soluble pharmaceuticals. Nature Chemistry, doi: 10.1038/nchem.1326, published online 15 April 2012 http://www.nature.com/nchem

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